molecular formula C17H28O B14414309 5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene CAS No. 80336-21-6

5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene

Cat. No.: B14414309
CAS No.: 80336-21-6
M. Wt: 248.4 g/mol
InChI Key: RIYXDGSCZOFQGK-UHFFFAOYSA-N
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Description

5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure comprises a bicyclo[2.2.1]hept-2-ene core with a 3,4,5-trimethylhexyl group attached via an oxy-methylidene linkage.

Preparation Methods

The synthesis of 5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene involves several steps, typically starting with the preparation of the bicyclo[2.2.1]hept-2-ene core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile. The 3,4,5-trimethylhexyl group is then introduced via an etherification reaction, using a suitable alkyl halide and a base to form the oxy-methylidene linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the bicyclic core.

    Substitution: Nucleophilic substitution reactions can occur at the oxy-methylidene linkage, where nucleophiles such as amines or thiols replace the alkoxy group.

    Addition: Electrophilic addition reactions can take place at the double bond, with reagents like bromine or hydrogen halides adding across the double bond to form dibromo or halo derivatives.

Scientific Research Applications

5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Industry: It is explored for use in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic core provides a rigid framework that can fit into active sites, while the 3,4,5-trimethylhexyl group offers hydrophobic interactions. This compound can modulate biochemical pathways by either inhibiting or activating target proteins, depending on its binding affinity and the nature of the interaction.

Comparison with Similar Compounds

5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene can be compared with other bicyclic compounds, such as norbornene and its derivatives. Unlike norbornene, which has a simpler structure, the presence of the 3,4,5-trimethylhexyl group in this compound adds steric bulk and hydrophobicity, making it more suitable for specific applications. Similar compounds include:

    Norbornene: A simpler bicyclic compound used in polymer synthesis.

    Bicyclo[2.2.2]octene: Another bicyclic compound with different reactivity due to its larger ring size.

    Adamantane derivatives: Known for their rigid structures and use in medicinal chemistry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

CAS No.

80336-21-6

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

5-(3,4,5-trimethylhexoxymethylidene)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C17H28O/c1-12(2)14(4)13(3)7-8-18-11-17-10-15-5-6-16(17)9-15/h5-6,11-16H,7-10H2,1-4H3

InChI Key

RIYXDGSCZOFQGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)CCOC=C1CC2CC1C=C2

Origin of Product

United States

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